molecular formula C25H43NO2 B12363381 Hedgehog IN-6

Hedgehog IN-6

Cat. No.: B12363381
M. Wt: 389.6 g/mol
InChI Key: JDYCESOVWGNBBF-QXNYZMARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hedgehog IN-6 is a small molecule inhibitor that targets the Hedgehog signaling pathway. This pathway is crucial for various biological processes, including embryonic development, tissue homeostasis, and the regulation of stem cell proliferation and differentiation. This compound specifically inhibits the pathway by binding to the cysteine-rich domain of the Smoothened protein, thereby blocking its cholesterization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hedgehog IN-6 can be synthesized through a series of organic reactions. The synthetic route typically involves the formation of a sterol analog that can bind to the cysteine-rich domain of Smoothened. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hedgehog IN-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Mechanism of Action

Hedgehog IN-6 exerts its effects by binding to the cysteine-rich domain of the Smoothened protein, a key component of the Hedgehog signaling pathway. This binding blocks the cholesterization of Smoothened, thereby inhibiting the activation of the pathway. The inhibition of the Hedgehog pathway leads to reduced proliferation and differentiation of stem cells, as well as decreased tumor growth in cancer models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hedgehog IN-6 is unique in its specific binding to the cysteine-rich domain of Smoothened, which provides a distinct mechanism of inhibition compared to other compounds. This unique binding property makes it a valuable tool for studying the Hedgehog signaling pathway and developing targeted therapies .

Properties

Molecular Formula

C25H43NO2

Molecular Weight

389.6 g/mol

IUPAC Name

3-[(4aS,4bR,7S,8aR,10aR)-7-hydroxy-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydrophenanthren-1-yl]-N-butylpropanamide

InChI

InChI=1S/C25H43NO2/c1-6-7-16-26-23(28)13-10-18-17(2)8-11-20-19(18)9-12-21-24(3,4)22(27)14-15-25(20,21)5/h19-22,27H,6-16H2,1-5H3,(H,26,28)/t19-,20-,21-,22-,25+/m0/s1

InChI Key

JDYCESOVWGNBBF-QXNYZMARSA-N

Isomeric SMILES

CCCCNC(=O)CCC1=C(CC[C@H]2[C@H]1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C

Canonical SMILES

CCCCNC(=O)CCC1=C(CCC2C1CCC3C2(CCC(C3(C)C)O)C)C

Origin of Product

United States

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